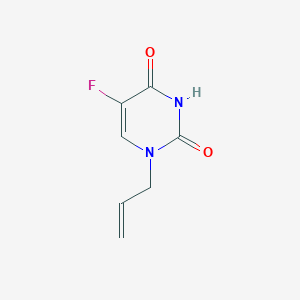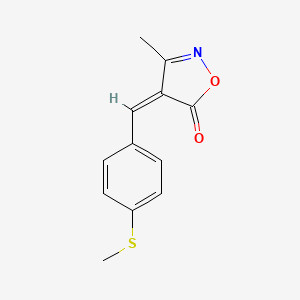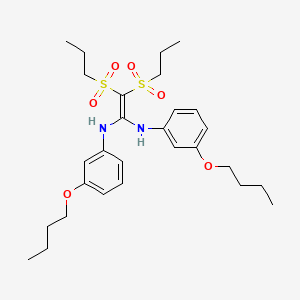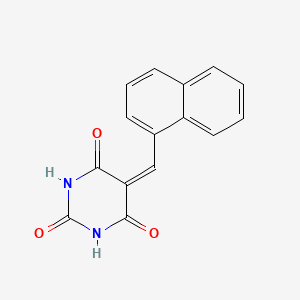![molecular formula C22H25N7O2 B11517756 N-{(E)-[4-(4-benzylpiperazin-1-yl)-3-nitrophenyl]methylidene}-3,5-dimethyl-4H-1,2,4-triazol-4-amine](/img/structure/B11517756.png)
N-{(E)-[4-(4-benzylpiperazin-1-yl)-3-nitrophenyl]methylidene}-3,5-dimethyl-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROPHENYL]-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is a complex organic compound that features a combination of piperazine, nitrophenyl, and triazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROPHENYL]-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)METHANIMINE typically involves multi-step organic reactions. The process begins with the preparation of the nitrophenyl intermediate, followed by the introduction of the piperazine moiety. The final step involves the formation of the triazole ring and the imine linkage. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROPHENYL]-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)METHANIMINE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors.
Major Products
Scientific Research Applications
(E)-1-[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROPHENYL]-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)METHANIMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-1-[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROPHENYL]-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)METHANIMINE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, π-π stacking, or hydrophobic interactions, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or alter receptor signaling, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **(E)-1-[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROPHENYL]-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)METHANIMINE shares structural similarities with other piperazine and triazole derivatives.
Other similar compounds: 1-(4-BENZYLPIPERAZIN-1-YL)-3-NITROBENZENE, 3,5-DIMETHYL-4H-1,2,4-TRIAZOLE derivatives.
Uniqueness
The uniqueness of (E)-1-[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROPHENYL]-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)METHANIMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C22H25N7O2 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(E)-1-[4-(4-benzylpiperazin-1-yl)-3-nitrophenyl]-N-(3,5-dimethyl-1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C22H25N7O2/c1-17-24-25-18(2)28(17)23-15-20-8-9-21(22(14-20)29(30)31)27-12-10-26(11-13-27)16-19-6-4-3-5-7-19/h3-9,14-15H,10-13,16H2,1-2H3/b23-15+ |
InChI Key |
TVEFDZMNGQMNHZ-HZHRSRAPSA-N |
Isomeric SMILES |
CC1=NN=C(N1/N=C/C2=CC(=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4)[N+](=O)[O-])C |
Canonical SMILES |
CC1=NN=C(N1N=CC2=CC(=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,5-dimethyl-2H,3H,5H,6H-[1,3]thiazolo[2,3-a]isoquinolin-4-ium](/img/structure/B11517684.png)
![3,6-Dimethyl-8-nitro-1,4-dihydroimidazo[5,1-c][1,2,4]triazine](/img/structure/B11517691.png)


![3-({4-[chloro(difluoro)methoxy]phenyl}amino)-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B11517719.png)

![3-[(2Z)-4-(3,4-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]propan-1-ol](/img/structure/B11517729.png)


![1,8-Dibromo-17-(pyridin-3-ylmethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11517743.png)
![6-({[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11517745.png)
![(4Z)-4-{[(5-chloro-2-methoxy-4-nitrophenyl)amino]methylidene}-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11517748.png)
![3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11517759.png)
